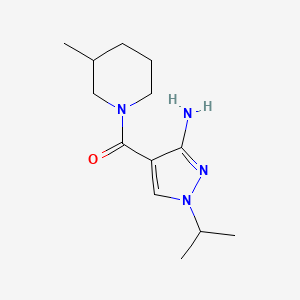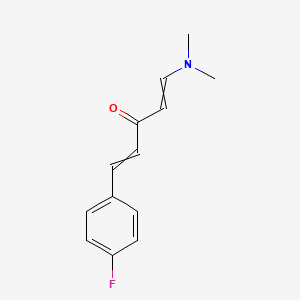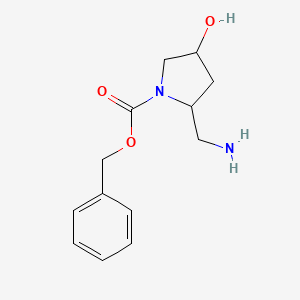![molecular formula C10H13F2N5 B11738090 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738090.png)
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of propargyl alcohol with appropriate reagents to form the pyrazole ring, followed by difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as oxidation, esterification, addition, methylation, and hydrolysis . These steps are carefully controlled to achieve the desired product with minimal impurities.
化学反応の分析
Types of Reactions
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethyl-substituted pyrazoles and related heterocycles, such as:
Carfentrazone-ethyl: A herbicide with a similar difluoromethyl group.
3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group and pyrazole ring
Uniqueness
The uniqueness of 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine lies in its specific substitution pattern and the presence of both difluoromethyl and pyrazole moieties. This combination enhances its biological activity and makes it a valuable compound for various applications .
特性
分子式 |
C10H13F2N5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-8(6-14-16(7)2)5-13-9-3-4-17(15-9)10(11)12/h3-4,6,10H,5H2,1-2H3,(H,13,15) |
InChIキー |
KNJGZOIYXTWUGI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)CNC2=NN(C=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738024.png)
![Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine](/img/structure/B11738026.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11738031.png)
![1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide](/img/structure/B11738032.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11738034.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine](/img/structure/B11738049.png)


![4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11738073.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738080.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738082.png)
